Cas no 511552-46-8 (4-[(cyclohexylcarbamoyl)amino]butanoic acid)
4-[(cyclohexylcarbamoyl)amino]butanoic acid Chemical and Physical Properties
Names and Identifiers
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- BUTANOIC ACID, 4-[[(CYCLOHEXYLAMINO)CARBONYL]AMINO]-
- 4-[(cyclohexylcarbamoyl)amino]butanoic acid
- DB08257
- 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BUTANOIC ACID
- G22296
- WSVFRGGLURJIMG-UHFFFAOYSA-N
- 4-(3-cyclohexylureido)butanoicacid
- 4-(((CYCLOHEXYLAMINO)CARBONYL)AMINO)BUTANOIC ACID
- 4-((cyclohexylcarbamoyl)amino)butanoic acid
- CCG-295167
- PD004597
- BDBM50192936
- N2N8NLK6Q8
- 4-(3-Cyclohexyl-ureido)-butyric acid
- DB-153295
- 4-(3-cyclohexylureido)butanoic acid
- 4-(cyclohexylcarbamoylamino)butanoic acid
- 4-[[(Cyclohexylamino)carbonyl]amino]butanoic acid
- EN300-26982
- 4-(3-cyclohexylur-eido)-butyric acid
- AKOS000125413
- CS-0243926
- SCHEMBL1065092
- Q27097480
- MFCD08442345
- 511552-46-8
- 107-680-9
- 4-(3-CYCLOHEXYLURIEDO)-BUTYRIC ACID
- Z235342967
- 4-([(Cyclohexylamino)carbonyl]amino)butanoic acid
- HMS3604L06
- CHEMBL219695
- 1zd3
- NS00070471
-
- MDL: MFCD08442345
- Inchi: 1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16)
- InChI Key: WSVFRGGLURJIMG-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCNC(NC1CCCCC1)=O
Computed Properties
- Exact Mass: 228.14739250Da
- Monoisotopic Mass: 228.14739250Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 78.4Ų
4-[(cyclohexylcarbamoyl)amino]butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-50mg |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 50mg |
¥1226.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-100mg |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 100mg |
¥1814.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-250mg |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 250mg |
¥2592.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-500mg |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 500mg |
¥4737.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-1g |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 1g |
¥5634.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-2.5g |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 2.5g |
¥11995.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-5g |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 5g |
¥15163.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314596-10g |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 97% | 10g |
¥26278.00 | 2024-05-11 | |
| Enamine | EN300-26982-0.05g |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 95% | 0.05g |
$57.0 | 2023-09-11 | |
| Enamine | EN300-26982-0.1g |
4-[(cyclohexylcarbamoyl)amino]butanoic acid |
511552-46-8 | 95% | 0.1g |
$84.0 | 2023-09-11 |
4-[(cyclohexylcarbamoyl)amino]butanoic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 4-[(cyclohexylcarbamoyl)amino]butanoic acid
Professional Introduction to 4-[(cyclohexylcarbamoyl)amino]butanoic Acid (CAS No. 511552-46-8)
4-[(cyclohexylcarbamoyl)amino]butanoic acid, with the CAS number 511552-46-8, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of both a cyclohexylcarbamoyl group and an amino-butyric acid moiety makes this compound a versatile intermediate in the synthesis of more complex molecules, particularly those aimed at modulating biological pathways.
The structural composition of 4-[(cyclohexylcarbamoyl)amino]butanoic acid lends itself to various chemical modifications, enabling the creation of derivatives with tailored pharmacological properties. In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes or receptors involved in disease processes. This compound has been explored as a precursor in the synthesis of such inhibitors, particularly those aimed at addressing neurological disorders and metabolic diseases.
Recent studies have highlighted the importance of amino acid derivatives in the development of novel therapeutic agents. The amino-butyric acid moiety in 4-[(cyclohexylcarbamoyl)amino]butanoic acid is particularly noteworthy, as it can serve as a hinge-binding motif in protein-ligand interactions. This feature has been leveraged in the design of molecules that interact with targets such as kinases and G protein-coupled receptors (GPCRs). For instance, modifications to this core structure have led to the discovery of compounds with enhanced binding affinity and selectivity for certain therapeutic targets.
The cyclohexylcarbamoyl group contributes to the overall solubility and metabolic stability of the molecule, making it an attractive candidate for further development. In drug discovery pipelines, compounds that exhibit good pharmacokinetic profiles are often prioritized, as they are more likely to translate into effective clinical treatments. The balance between hydrophobicity and hydrophilicity provided by the cyclohexylcarbamoyl moiety helps to ensure that 4-[(cyclohexylcarbamoyl)amino]butanoic acid maintains adequate solubility while also possessing sufficient metabolic resilience.
In addition to its potential as a building block for drug candidates, 4-[(cyclohexylcarbamoyl)amino]butanoic acid has also been investigated for its role in biochemical pathways. The amino group can participate in hydrogen bonding interactions, which are crucial for the function of many biological molecules. This property has been exploited in the design of probes and inhibitors that target specific enzymes involved in cellular signaling pathways. For example, derivatives of this compound have been used to study the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurological disorders.
The butanoic acid moiety at the terminal end of the molecule provides a site for further functionalization, allowing chemists to introduce additional pharmacophores or tags for analytical purposes. This flexibility has made 4-[(cyclohexylcarbamoyl)amino]butanoic acid a valuable tool in medicinal chemistry research. By systematically varying different parts of the molecule, researchers can gain insights into structure-activity relationships (SARs) and optimize lead compounds for clinical use.
The synthesis of 4-[(cyclohexylcarbamoyl)amino]butanoic acid typically involves multi-step organic reactions, including amide bond formation and nucleophilic substitution reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in streamlining the preparation of complex molecules like this one.
In conclusion, 4-[(cyclohexylcarbamoyl)amino]butanoic acid (CAS No. 511552-46-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing novel therapeutic agents targeting various disease states. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation medicines.
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